

Biological activity of 2,6-Difluorobenzoic acid derivatives compared to other compounds

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Compound of Interest

Compound Name: 2,6-Difluorobenzoic acid

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A Comparative Guide to the Biological Activity of 2,6-Difluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of **2,6-difluorobenzoic acid** derivatives against other compounds, supported by experimental data. The unique properties conferred by the fluorine atoms on the benzoic acid scaffold often lead to enhanced biological potency and efficacy, a trend explored in this document across antimicrobial and anticancer applications.

Antimicrobial Activity: Targeting Bacterial Cell Division

Derivatives of **2,6-difluorobenzoic acid**, particularly 2,6-difluorobenzamides, have emerged as a promising class of antimicrobial agents. Their primary mechanism of action is the inhibition of the bacterial cell division protein FtsZ, an essential and highly conserved protein that forms the Z-ring at the site of bacterial cytokinesis. Inhibition of FtsZ disrupts cell division, leading to filamentation and eventual bacterial cell death.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)







The data presented below summarizes the in vitro antibacterial activity of various 2,6-difluorobenzamide derivatives against clinically relevant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For comparative purposes, data for non-fluorinated or alternatively substituted benzamide derivatives are also included where available.



Compound	Derivative Type	Modificatio ns	Bacterial Strain	MIC (μg/mL)	Reference
DFHBA	2,6- Difluorobenza mide	3-hexyloxy	S. aureus ATCC 29213 (MSSA)	8	[1]
3-НВА	Benzamide	3-hexyloxy (non- fluorinated)	S. aureus ATCC 29213 (MSSA)	256	[1]
Compound II.c	2,6- Difluorobenza mide	3-(4-tert- butylphenyl)- 1,2,4- oxadiazole linked via methylene	S. aureus ATCC 29213 (MSSA)	0.5 - 1	[2]
Compound 4	2,6- Difluorobenza mide	Non- heterocyclic substituent	S. aureus ATCC 25923 (MSSA)	1	[3]
Compound 4	2,6- Difluorobenza mide	Non- heterocyclic substituent	S. aureus ATCC 43300 (MRSA)	4	[3]
Compound 7	2,6- Difluorobenza mide	3- chloroalkoxy	Bacillus subtilis	0.25 - 1	[4]
Compound 12	2,6- Difluorobenza mide	3- bromoalkoxy	Bacillus subtilis	0.25 - 1	[4]
Compound 17	2,6- Difluorobenza mide	3-alkyloxy	Bacillus subtilis	0.25 - 1	[4]

Note: Lower MIC values indicate greater antibacterial potency. MSSA: Methicillin-sensitive Staphylococcus aureus.



The data clearly indicates that the presence of the 2,6-difluoro substitution on the benzamide scaffold significantly enhances antibacterial activity. For instance, DFHBA is substantially more potent than its non-fluorinated counterpart, 3-HBA[1]. Further modifications to the 2,6-difluorobenzamide core have yielded compounds with potent activity against drug-resistant strains like MRSA[2][3].

Anticancer Activity: Diverse Mechanisms of Action

Benzamide derivatives, including those derived from **2,6-difluorobenzoic acid**, have been investigated for their potential as anticancer agents. Unlike their antimicrobial counterparts with a well-defined target, the anticancer mechanisms of benzamides are more diverse and can include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), as well as the induction of apoptosis.

Comparative Analysis of Half-Maximal Inhibitory Concentrations (IC50)

The following table summarizes the cytotoxic activity of selected benzamide derivatives against various cancer cell lines. While specific data for a wide range of **2,6-difluorobenzoic acid** derivatives in cancer is still emerging, the broader class of benzamides provides a valuable context for their potential.



Compound ID	Derivative Type	Modificatio ns	Cancer Cell Line	IC50 (μM)	Reference
Compound 3h	Isocoumarin derivative	2,6-difluoro- substituted	Colon cancer 26-L5	Maintained anti-invasive activity	[5]
Compound 11a	Benzamide	Tryptophan cap group	HDAC1	0.0206	[6]
Compound 13e	Hydrazide- based benzamide	Tryptophan cap group	HDAC1	Low nanomolar	[6]
Compound 35	Benzamide analogue	-	HepG2 (Hepatocellul ar carcinoma)	2.8	[7]
BJ-13	Benzamide derivative	-	Gastric cancer cells	Potent antiproliferati ve activity	

Note: Lower IC50 values indicate greater cytotoxic potency.

The available data suggests that strategic modifications to the benzamide scaffold can lead to potent anticancer agents. For example, the development of benzamide-based HDAC inhibitors has yielded compounds with nanomolar potency[6]. Furthermore, other benzamide derivatives have been shown to induce apoptosis in cancer cells with low micromolar IC50 values[7]. The anti-invasive activity of a 2,6-difluoro-substituted isocoumarin derivative highlights the potential of fluorine substitution in the development of antimetastatic agents[5].

Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.



Materials:

- 96-well microtiter plates
- · Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antimicrobial stock solutions
- Multichannel pipette
- Incubator

Procedure:

- Prepare serial two-fold dilutions of the antimicrobial compounds in CAMHB in the wells of a 96-well plate.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

96-well cell culture plates



- Cancer cell lines
- Complete cell culture medium
- Test compounds (e.g., 2,6-difluorobenzoic acid derivatives)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

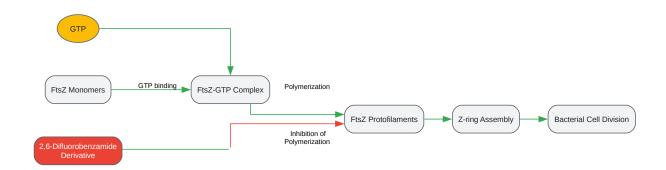
Procedure:

- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives

The primary antimicrobial mechanism of 2,6-difluorobenzamide derivatives involves the disruption of bacterial cell division through the inhibition of FtsZ.





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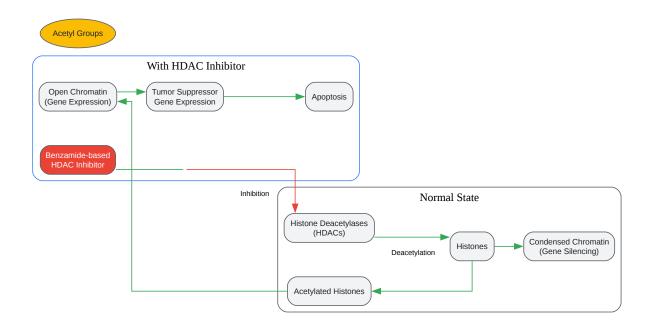
Caption: FtsZ Inhibition Pathway.

Anticancer Mechanisms of Benzamide Derivatives

Benzamide derivatives can exert their anticancer effects through various signaling pathways, often leading to the induction of apoptosis (programmed cell death). Two notable mechanisms are the inhibition of HDAC and PARP.

HDAC Inhibition Pathway



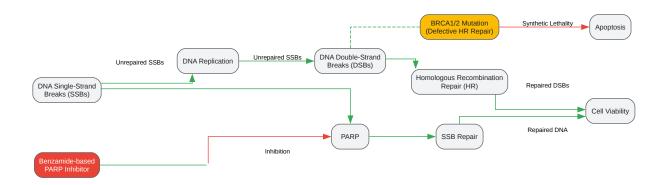


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Caption: HDAC Inhibition by Benzamide Derivatives.

PARP Inhibition and Synthetic Lethality



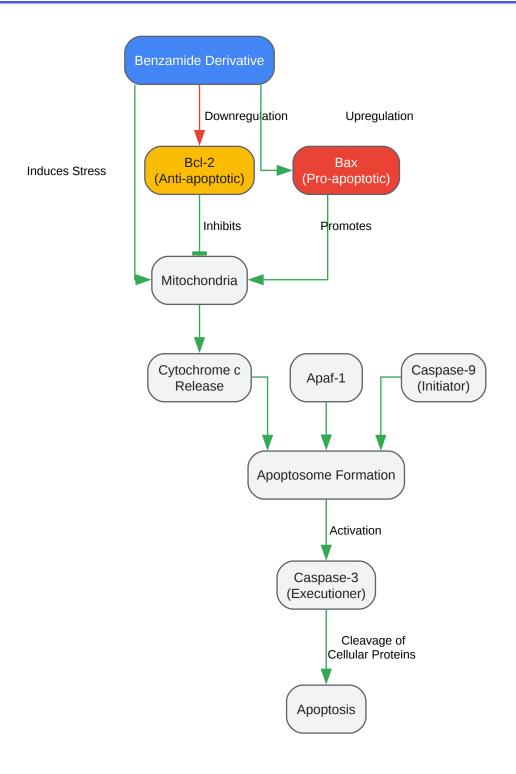


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Caption: PARP Inhibition and Synthetic Lethality in BRCA-mutant cells.

Intrinsic Apoptosis Pathway





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Caption: Intrinsic Apoptosis Pathway Induced by Benzamide Derivatives.



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